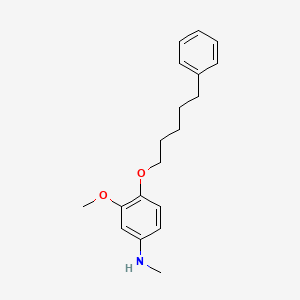
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- typically involves the following steps:
Starting Materials: The synthesis begins with m-Anisidine and N-methyl-4-((5-phenylpentyl)oxy)-.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving specific solvents and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve:
Large-Scale Reactors: Using large-scale reactors to handle higher volumes of starting materials.
Automated Processes: Implementing automated processes to ensure consistency and efficiency.
Quality Control: Employing rigorous quality control measures to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- include:
m-Anisidine, N,N-dimethyl-4-((5-phenylpentyl)oxy)-: A related compound with similar bioactive properties.
Other Anisidine Derivatives: Various derivatives of anisidine with different functional groups and properties.
Uniqueness
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- is unique due to its specific molecular structure and bioactive properties. Its ability to interact with specific molecular targets and pathways makes it valuable in scientific research and potential therapeutic applications .
Propiedades
Número CAS |
109940-06-9 |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
3-methoxy-N-methyl-4-(5-phenylpentoxy)aniline |
InChI |
InChI=1S/C19H25NO2/c1-20-17-12-13-18(19(15-17)21-2)22-14-8-4-7-11-16-9-5-3-6-10-16/h3,5-6,9-10,12-13,15,20H,4,7-8,11,14H2,1-2H3 |
Clave InChI |
SMUNLOALKLJFLB-UHFFFAOYSA-N |
SMILES |
CNC1=CC(=C(C=C1)OCCCCCC2=CC=CC=C2)OC |
SMILES canónico |
CNC1=CC(=C(C=C1)OCCCCCC2=CC=CC=C2)OC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-Anisidine, N-methyl-4-((5-phenylpentyl)oxy)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















